molecular formula C10H5F3O2 B15252660 3-(Trifluoroprop-1-YN-1-YL)benzoic acid

3-(Trifluoroprop-1-YN-1-YL)benzoic acid

Cat. No.: B15252660
M. Wt: 214.14 g/mol
InChI Key: FAUUXQDPSVRHAA-UHFFFAOYSA-N
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Description

3-(Trifluoroprop-1-YN-1-YL)benzoic acid is a fluorinated organic compound with the molecular formula C10H5F3O2 It is characterized by the presence of a trifluoropropynyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoroprop-1-YN-1-YL)benzoic acid typically involves the reaction of 3-bromobenzoic acid with trifluoropropyne under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoroprop-1-YN-1-YL)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The trifluoropropynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the triple bond can yield alkenes or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of trifluoropropylbenzoic acid or trifluoropropylbenzene.

    Substitution: Formation of nitro or halogenated derivatives of the benzoic acid.

Scientific Research Applications

3-(Trifluoroprop-1-YN-1-YL)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

    Medicine: Explored for its potential use in drug discovery and development. Fluorinated compounds are known to improve the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(Trifluoroprop-1-YN-1-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoropropynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The presence of fluorine atoms can enhance the compound’s lipophilicity and binding affinity to target proteins, potentially leading to increased biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoic acid: Similar structure with an additional fluorine atom on the aromatic ring.

    3-(Trifluoromethyl)benzoic acid: Lacks the propynyl group but contains a trifluoromethyl group.

    4-(Trifluoromethyl)benzoic acid: Similar to 3-(Trifluoromethyl)benzoic acid but with the trifluoromethyl group in a different position.

Uniqueness

3-(Trifluoroprop-1-YN-1-YL)benzoic acid is unique due to the presence of both a trifluoropropynyl group and a benzoic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The trifluoropropynyl group also enhances the compound’s lipophilicity and stability, making it a valuable compound for various applications in scientific research.

Properties

Molecular Formula

C10H5F3O2

Molecular Weight

214.14 g/mol

IUPAC Name

3-(3,3,3-trifluoroprop-1-ynyl)benzoic acid

InChI

InChI=1S/C10H5F3O2/c11-10(12,13)5-4-7-2-1-3-8(6-7)9(14)15/h1-3,6H,(H,14,15)

InChI Key

FAUUXQDPSVRHAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C#CC(F)(F)F

Origin of Product

United States

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